![molecular formula C10H9NS2 B13589168 2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)
2-(Benzo[b]thiophen-3-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[b]thiophen-3-yl)ethanethioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are commonly found in various natural products and synthetic pharmaceuticals, making them significant in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed coupling reaction, such as the Sonogashira coupling reaction, which is used to form carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of palladium catalysts, terminal alkynes, and iodoaryl compounds .
Industrial Production Methods
Industrial production of benzothiophene derivatives, including 2-(Benzo[b]thiophen-3-yl)ethanethioamide, often employs large-scale coupling reactions and purification techniques. The use of column chromatography over silica gel with specific solvent systems, such as Hexane/EtOAc, is common for purification .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[b]thiophen-3-yl)ethanethioamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
2-(Benzo[b]thiophen-3-yl)ethanethioamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzothiophene core but differ in the substituents attached to the core.
Thiophene Derivatives: These compounds contain a thiophene ring and exhibit similar chemical properties.
Uniqueness
2-(Benzo[b]thiophen-3-yl)ethanethioamide is unique due to its specific ethanethioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9NS2 |
|---|---|
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)ethanethioamide |
InChI |
InChI=1S/C10H9NS2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H2,11,12) |
Clave InChI |
KWPNXIIRNIXFRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
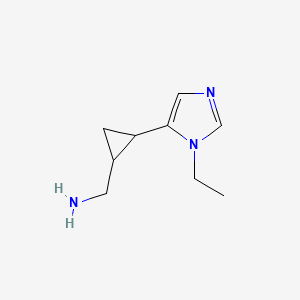
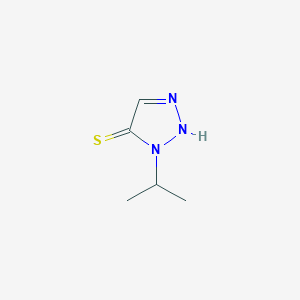
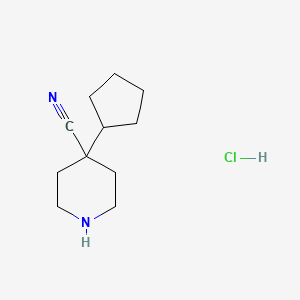
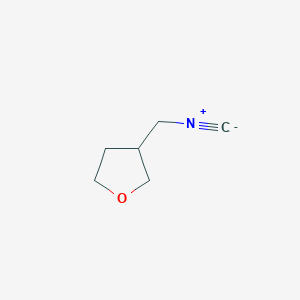
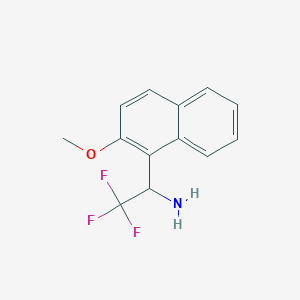
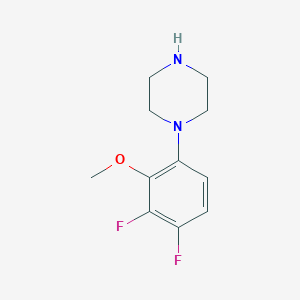
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
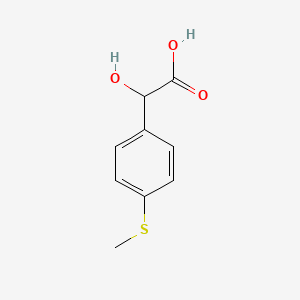
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
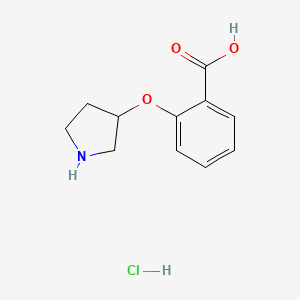
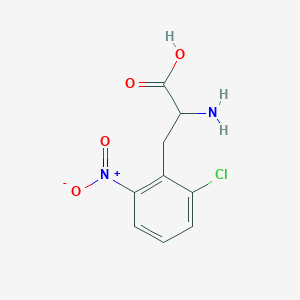
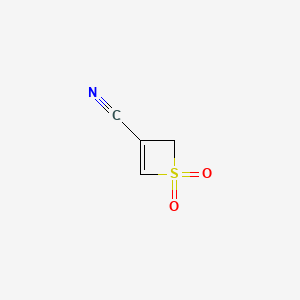
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
